molecular formula C8H3Cl2F3O2 B1407768 3,4-Dichloro-5-(trifluoromethyl)benzoic acid CAS No. 1706458-41-4

3,4-Dichloro-5-(trifluoromethyl)benzoic acid

Cat. No.: B1407768
CAS No.: 1706458-41-4
M. Wt: 259.01 g/mol
InChI Key: CGVVUKYVRXMHQQ-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H3Cl2F3O2 It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-5-(trifluoromethyl)benzoic acid typically involves the chlorination of 5-(trifluoromethyl)benzoic acid. One common method includes the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, including temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common due to the stability of the trifluoromethyl group.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.

    Coupling Products: Biaryl compounds are commonly formed through Suzuki-Miyaura coupling reactions.

Scientific Research Applications

3,4-Dichloro-5-(trifluoromethyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-(trifluoromethyl)benzoic acid depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, potentially increasing its efficacy in biological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dichloro-5-(trifluoromethyl)benzoic acid is unique due to the combination of chlorine and trifluoromethyl groups, which impart distinct chemical properties such as increased reactivity in substitution reactions and enhanced stability. This makes it a valuable compound in various synthetic and industrial applications.

Biological Activity

3,4-Dichloro-5-(trifluoromethyl)benzoic acid is a compound that has garnered attention for its diverse biological activities and potential applications in various fields, including agriculture and medicine. This article aims to delve into the biological activity of this compound, discussing its mechanisms of action, relevant case studies, and research findings.

The compound is characterized by the presence of two chlorine atoms and one trifluoromethyl group attached to a benzoic acid backbone. The trifluoromethyl group enhances the lipophilicity of the molecule, which can influence its interactions with biological targets.

The biological activity of this compound primarily stems from its ability to interact with specific biomolecules. The trifluoromethyl group allows for enhanced binding to hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of various biomolecules, leading to significant biological effects.

1. Antimicrobial Properties

Research has indicated that derivatives of trifluoromethylbenzoic acids exhibit notable antimicrobial activity. For instance, salicylanilide derivatives containing trifluoromethyl groups have shown significant antibacterial effects against various strains, including multidrug-resistant Mycobacterium tuberculosis (MDR-TB) .

Table 1: Antimicrobial Activity of Trifluoromethylbenzoic Acid Derivatives

CompoundMIC (μmol/L)Activity Type
Salicylanilide 4-(trifluoromethyl)benzoate0.5 - 32Antimycobacterial
Salicylanilide derivatives≤1Against M. tuberculosis
Salicylanilide esters1 - 4Against M. kansasii

2. Herbicidal Activity

The compound has also been studied for its potential as a herbicide. It acts as a plant growth regulator, inhibiting certain growth pathways in plants . This makes it a candidate for agricultural applications where controlling weed growth is essential.

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial properties of salicylanilide derivatives, compounds containing the trifluoromethyl group displayed superior activity against resistant strains of bacteria compared to traditional antibiotics like isoniazid . The study highlighted that these compounds did not exhibit cross-resistance with existing drugs, indicating their potential as novel therapeutic agents.

Case Study 2: Herbicide Development

Research into the synthesis and application of dichloro trifluoromethyl benzoic acids has demonstrated their effectiveness as herbicides in agricultural settings. These compounds were shown to inhibit key enzymatic pathways in target plants, leading to reduced growth and viability .

Pharmacokinetics and Toxicity

While the biological activities are promising, understanding the pharmacokinetics and potential toxicity is crucial for further development. Preliminary studies suggest that compounds with trifluoromethyl groups can exhibit varied absorption and metabolism profiles in vivo, impacting their efficacy and safety .

Properties

IUPAC Name

3,4-dichloro-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F3O2/c9-5-2-3(7(14)15)1-4(6(5)10)8(11,12)13/h1-2H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVVUKYVRXMHQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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